molecular formula C13H18S2 B14330282 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine CAS No. 103582-14-5

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine

Cat. No.: B14330282
CAS No.: 103582-14-5
M. Wt: 238.4 g/mol
InChI Key: AZXHIFSELRPKEP-UHFFFAOYSA-N
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Description

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine is a heterocyclic compound characterized by the presence of sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dithiol with a tert-butyl-substituted aromatic compound. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-1,5-dihydro-3H-2,4-benzodithiepine-1-oxide
  • This compound-1,1-dioxide

Uniqueness

This compound is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

103582-14-5

Molecular Formula

C13H18S2

Molecular Weight

238.4 g/mol

IUPAC Name

3-tert-butyl-1,5-dihydro-2,4-benzodithiepine

InChI

InChI=1S/C13H18S2/c1-13(2,3)12-14-8-10-6-4-5-7-11(10)9-15-12/h4-7,12H,8-9H2,1-3H3

InChI Key

AZXHIFSELRPKEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1SCC2=CC=CC=C2CS1

Origin of Product

United States

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